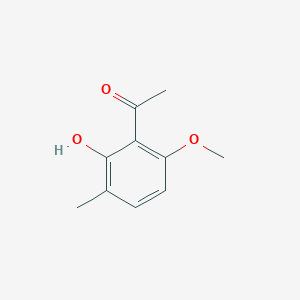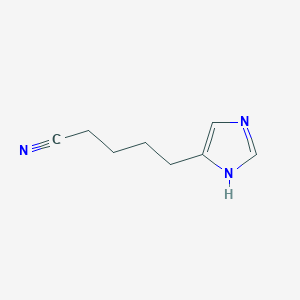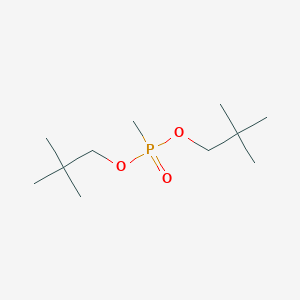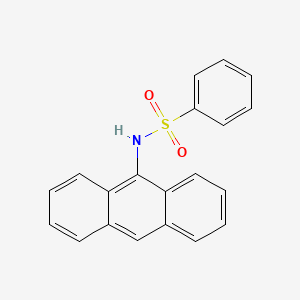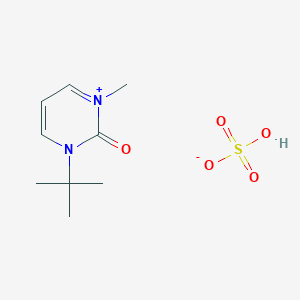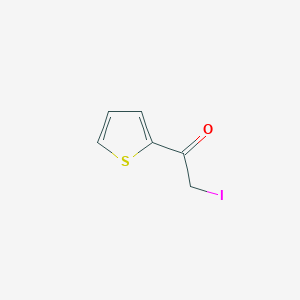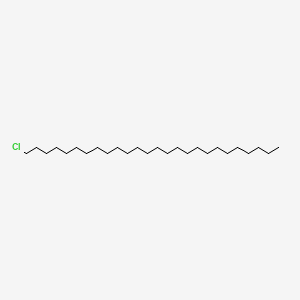
1-Chlorohexacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorohexacosane is an organic compound with the molecular formula C26H53Cl . It belongs to the class of chlorinated hydrocarbons, specifically a long-chain alkyl chloride. This compound is characterized by a long carbon chain with a chlorine atom attached to one end. It is primarily used in various chemical synthesis processes and has applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorohexacosane can be synthesized through the chlorination of hexacosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexacosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hexacosane and chlorine gas through a reactor equipped with UV light sources. The reaction is monitored to ensure complete chlorination and the product is purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorohexacosane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Reduction Reactions: The compound can be reduced to hexacosane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with amines.
Hexacosane: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Chlorohexacosane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkyl derivatives.
Biology: Studied for its effects on biological membranes due to its long hydrophobic chain, which can interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems where long-chain alkyl groups can enhance the lipophilicity of drug molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1-chlorohexacosane primarily involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used. The long hydrophobic chain of this compound also allows it to interact with lipid membranes, potentially altering their properties .
Vergleich Mit ähnlichen Verbindungen
1-Chlorohexadecane: A shorter-chain analog with similar reactivity but different physical properties due to the shorter carbon chain.
1-Chlorooctadecane: Another analog with an intermediate chain length between hexadecane and hexacosane.
1-Chlorodocosane: A compound with a slightly shorter chain than hexacosane but similar chemical behavior.
Uniqueness: 1-Chlorohexacosane is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to its shorter-chain analogs. This makes it particularly useful in applications requiring long-chain alkyl groups .
Eigenschaften
CAS-Nummer |
56134-53-3 |
|---|---|
Molekularformel |
C26H53Cl |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
1-chlorohexacosane |
InChI |
InChI=1S/C26H53Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3 |
InChI-Schlüssel |
OMQRHANPZIOLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


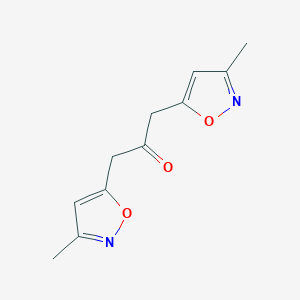
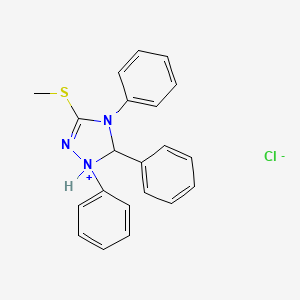

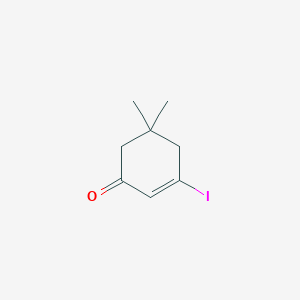
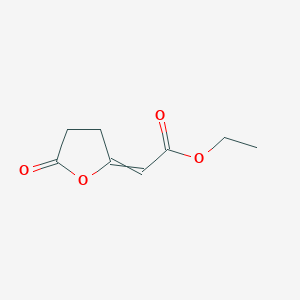
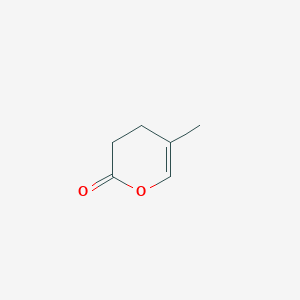

octylsulfanium bromide](/img/structure/B14629853.png)
